4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline
CAS No.: 866042-30-0
Cat. No.: VC4186324
Molecular Formula: C19H19N3O
Molecular Weight: 305.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866042-30-0 |
|---|---|
| Molecular Formula | C19H19N3O |
| Molecular Weight | 305.381 |
| IUPAC Name | 4-ethyl-N-[(4-pyrazin-2-yloxyphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C19H19N3O/c1-2-15-3-7-17(8-4-15)22-13-16-5-9-18(10-6-16)23-19-14-20-11-12-21-19/h3-12,14,22H,2,13H2,1H3 |
| Standard InChI Key | LOUXYAXMORKFGN-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC3=NC=CN=C3 |
Introduction
4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline is a chemical compound with the molecular formula C19H19N3O and a molecular weight of 305.38 g/mol . This compound is a derivative of aniline, incorporating a pyrazine ring linked through an ether bond to a benzyl group. The presence of both aromatic and heterocyclic rings suggests potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline are not readily available, compounds with similar structures often involve multi-step syntheses. Typically, such syntheses might include reactions like nucleophilic substitution or coupling reactions to form the desired ether and amine linkages.
Potential Applications
Given its structural features, 4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline could be explored for various applications:
-
Pharmaceuticals: The presence of aromatic and heterocyclic rings suggests potential biological activity, which could be leveraged in drug discovery.
-
Materials Science: The compound's structure might be useful in the development of new materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume